molecular formula C15H14N4OS B3013415 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide CAS No. 2034259-75-9

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

Cat. No.: B3013415
CAS No.: 2034259-75-9
M. Wt: 298.36
InChI Key: WBKCKBSNDWRDPH-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide typically involves multiple steps, starting with the formation of the thiophene and pyrazole rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters . The final step involves the coupling of the thiophene-pyrazole intermediate with nicotinic acid or its derivatives under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in nicotinamide can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the nitro group in nicotinamide can yield the corresponding amine .

Scientific Research Applications

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This unique structure allows it to interact with multiple targets and exhibit a broad range of activities, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(12-2-1-5-16-10-12)17-6-8-19-7-3-14(18-19)13-4-9-21-11-13/h1-5,7,9-11H,6,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKCKBSNDWRDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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